molecular formula C11H16N2O2 B13612274 ethyl 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate

ethyl 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate

Cat. No.: B13612274
M. Wt: 208.26 g/mol
InChI Key: DGWSUXOGDFDIEQ-VOTSOKGWSA-N
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Description

Ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate typically involves the condensation of ethyl acetoacetate with 4-amino-3,5-dimethylpyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then heated under reflux for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of saturated pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

Ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and cancer.

    Agrochemicals: It can be used in the development of new pesticides and herbicides due to its bioactive properties.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate can be compared with other pyrazole derivatives, such as:

    3,5-Dimethylpyrazole: A simple pyrazole derivative with applications in coordination chemistry and as a ligand in catalysis.

    4-Amino-3,5-dimethylpyrazole: A precursor in the synthesis of various pyrazole-based compounds with potential biological activity.

    Ethyl 3-(1H-pyrazol-4-yl)prop-2-enoate: A similar compound with a different substitution pattern on the pyrazole ring, leading to different chemical and biological properties.

Ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate is unique due to its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl (E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoate

InChI

InChI=1S/C11H16N2O2/c1-5-15-11(14)7-6-10-8(2)12-13(4)9(10)3/h6-7H,5H2,1-4H3/b7-6+

InChI Key

DGWSUXOGDFDIEQ-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(N(N=C1C)C)C

Canonical SMILES

CCOC(=O)C=CC1=C(N(N=C1C)C)C

Origin of Product

United States

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